molecular formula C15H21N5O4 B2732361 Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate CAS No. 332388-38-2

Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate

Cat. No.: B2732361
CAS No.: 332388-38-2
M. Wt: 335.364
InChI Key: RHHVAIGGJYMNRB-UHFFFAOYSA-N
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Description

Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate is a purine-derived compound featuring a 7-yl methyl acetate group, a 3-methyl substituent, and an 8-azepan-1-yl moiety. Its molecular formula is C₁₅H₂₁N₅O₄, with a molecular weight of 335.36 g/mol. The azepane ring (a seven-membered saturated heterocycle) distinguishes it from smaller nitrogen-containing substituents in analogs.

Properties

IUPAC Name

methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-18-12-11(13(22)17-15(18)23)20(9-10(21)24-2)14(16-12)19-7-5-3-4-6-8-19/h3-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVAIGGJYMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332388-38-2
Record name ME (8-(1-AZEPANYL)-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate is a compound of interest due to its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a purine derivative with an azepane ring. The molecular formula is C23H25N5O2C_{23}H_{25}N_{5}O_{2} with a complex arrangement that contributes to its biological properties.

Structural Information

PropertyValue
Molecular FormulaC23H25N5O2
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C23H25N5O2/c1-26...
InChIKeyCESMWOZTTPHJPX-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects. Here are key findings:

Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. This compound may act by inhibiting specific enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Neuroprotective Effects

Studies have suggested that similar compounds can provide neuroprotection by modulating neurotransmitter systems. The azepane ring may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting.

Antimicrobial Properties

Preliminary tests have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the effects of purine derivatives on cancer cell lines. The results showed that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Neuroprotective Mechanisms : A research article in Neuroscience Letters reported that certain purine derivatives improved cognitive function in animal models of neurodegeneration. This suggests a potential therapeutic application for cognitive disorders.
  • Antimicrobial Testing : In a study conducted by the International Journal of Antimicrobial Agents, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate (Target) 8-azepan-1-yl, 3-methyl, 7-CH₂COOCH₃ C₁₅H₂₁N₅O₄ 335.36 Larger azepane ring; ester group for potential prodrug activity
Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetate (Compound 2) 8-methoxy, 1,3-dimethyl, 7-CH₂COOCH₃ C₁₁H₁₄N₄O₅ 282.26 Smaller substituents (methoxy, methyl); lacks azepane
N-benzyl-4-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanamide (Compound 3) 8-methoxy, 1,3-dimethyl, 7-butylamide-benzyl C₂₁H₂₆N₆O₄ 426.48 Bulky benzylamide chain; higher lipophilicity
Methyl [8-(3,5-dimethylpyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxopurin-1-yl]acetate 8-pyrazol-1-yl, 7-isopropyl, 3-methyl C₁₇H₂₂N₆O₄ 374.40 Pyrazole substituent; isopropyl group enhances hydrophobic interactions
Sitagliptin (Control) Triazolopiperazine-based C₁₆H₁₅F₆N₅O 407.32 FDA-approved DPP-4 inhibitor; distinct non-purine scaffold

Pharmacokinetic Considerations

  • This contrasts with amide-containing analogs (e.g., Compound 3), which exhibit slower hydrolysis rates .

Key Research Findings

Substituent Impact on Binding Affinity :

  • Pyrazole and azepane substituents (as in the target compound and ) improve hydrophobic interactions with DPP-4 compared to methoxy groups .
  • The absence of a 1-methyl group (unlike Compound 2) may reduce steric hindrance, enhancing binding .

Metabolomics Insights :

  • Compounds with larger heterocycles (e.g., azepane) show slower hepatic metabolism in vitro, as observed in studies of structurally related purines .

Degradation Pathways :

  • Acidic degradation of purine derivatives is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., oxo) in the target compound may mitigate degradation compared to analogs with basic amines .

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